Class‑Level NET Affinity Benchmark: Sub‑100 nM Ki Range vs. Inactive or Weakly Active Comparators
The patent family encompassing the target compound explicitly defines a class of pyridinyl‑morpholine derivatives that displace radioligand from the human norepinephrine transporter with Ki values below 100 nM, with especially preferred compounds achieving Ki < 20 nM [REFS‑1]. In contrast, structurally related comparators lacking the 3‑phenyl substituent (e.g., N‑(pyridin‑4‑ylcarbonyl)morpholine) or those with a methyl group in place of the phenyl ring fail to meet the selectivity criteria required for an sNRI, often displaying Ki values > 500 nM at NET or significant off‑target binding to SERT/DAT [REFS‑1]. While the exact Ki of CAS 1436229‑47‑8 has not been publicly disclosed in isolation, its structural congruence with the preferred Markush embodiments—R₂ = phenyl, pyridine ring substituted with halogen—places it within the high‑affinity cluster of this series [REFS‑1].
| Evidence Dimension | NET binding affinity (Ki) – class‑level range vs. comparators |
|---|---|
| Target Compound Data | Class‑level Ki range: <100 nM (preferred), <20 nM (especially preferred) [REFS‑1] |
| Comparator Or Baseline | Compounds without 3‑phenyl substitution or with R₂ = H/methyl: Ki often >500 nM or inactive at NET [REFS‑1] |
| Quantified Difference | At least 5‑ to 25‑fold affinity improvement over non‑phenyl analogs (class‑level estimate) |
| Conditions | Human norepinephrine transporter scintillation proximity assay (SPA); recombinant cell membrane preparations |
Why This Matters
The class‑level sub‑100 nM Ki threshold is a critical gate for CNS‑targeted probe or drug discovery, and the structural features of CAS 1436229‑47‑8 align with the most potent sub‑group in the patent series.
- [1] Clark, B. P., & Gallagher, P. T. (2006). Pyridinylmorpholine derivatives. U.S. Patent Application Publication No. US 2006/0258654 A1 (now US 7,488,728 B2). Filed May 12, 2005. View Source
